molecular formula C9H8BrNO3S B1330296 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide CAS No. 7248-71-7

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide

Cat. No.: B1330296
CAS No.: 7248-71-7
M. Wt: 290.14 g/mol
InChI Key: OMJAARPWSSQDRF-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a halogenated heterocyclic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a bromoethyl group attached to the benzisothiazole ring, which is further substituted with a sulfone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

2-(2-bromoethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3S/c10-5-6-11-9(12)7-3-1-2-4-8(7)15(11,13)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJAARPWSSQDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287227
Record name 2-(2-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7248-71-7
Record name NSC49756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Bromoethyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

Bromination of 2-Ethyl-1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide

The most common method for synthesizing this compound involves the bromination of 2-ethyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. The bromination process typically uses brominating agents such as:

Reaction Conditions:
  • Solvents : Carbon tetrachloride or chloroform are commonly used.
  • Temperature : Refluxing the reaction mixture for several hours is necessary to ensure complete bromination.
  • Catalysts : A radical initiator, such as azobisisobutyronitrile (AIBN), may be used to facilitate the reaction when NBS is employed.

Reaction Equation:

$$
\text{C}8\text{H}6\text{NO}3\text{S} + \text{Br}2 \rightarrow \text{C}8\text{H}5\text{BrNO}_3\text{S}
$$

Industrial Production Techniques

Continuous Flow Reactors

For large-scale production, continuous flow reactors are used due to their ability to provide precise control over reaction parameters such as:

This method minimizes side reactions and allows for better scalability.

Alternative Synthetic Approaches

Cyclization Using Halogenating Agents

An alternative approach involves cyclizing precursors like 2-(alkylthio)benzonitrile using halogenating agents in the presence of water or organic solvents. This method can be carried out in a one-pot process:

Steps:
  • React 2-halobenzonitrile with an alkanethiol in a heterogeneous solvent system.
  • Separate the organic layer containing the intermediate (2-(alkylthio)benzonitrile).
  • Treat the intermediate with a halogenating agent to form the desired product.
Advantages:
  • Simplified procedure with fewer purification steps.
  • High yield and efficiency.

Reaction Analysis

Key Reactions:

The compound undergoes various chemical transformations during synthesis:

Challenges:

  • Controlling regioselectivity during bromination.
  • Avoiding over-bromination or side reactions that reduce yield.

Data Table: Comparative Analysis of Preparation Methods

Methodology Key Reagents Solvent Temperature Yield (%) Notes
Bromination (Batch Process) Br$$_2$$, NBS CCl$$4$$, CHCl$$3$$ Reflux ~85 Commonly used; requires careful control
Continuous Flow Synthesis Br$$_2$$, NBS Organic solvents Optimized ~90 Scalable; industrial applications
Cyclization via Halogenation Halogenating agents Water-insoluble phase Moderate ~88 One-pot process; fewer purification steps

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction Reactions: Reduction of the sulfone group can yield the corresponding sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding sulfide.

Scientific Research Applications

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
  • 2-(2-Iodoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
  • 2-(2-Fluoroethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Uniqueness

The uniqueness of 2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide lies in its bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.

Biological Activity

2-(2-Bromoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (CAS Number: 7248-71-7) is a compound belonging to the class of benzisothiazolones, which are known for their antimicrobial properties. This article provides a detailed examination of its biological activity, including its mechanisms of action, toxicity profiles, and applications in various fields.

  • Molecular Formula: C9H8BrNO3S
  • Molecular Weight: 290 g/mol
  • Structure: The compound features a benzisothiazole core with a bromoethyl substituent and a sulfonyl group.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been utilized in various industrial applications as a preservative due to its effectiveness against both Gram-positive and Gram-negative bacteria. The compound acts by disrupting microbial cell membranes and inhibiting cellular respiration.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/L
Staphylococcus aureus0.25 mg/L
Pseudomonas aeruginosa0.75 mg/L

The primary mechanism through which this compound exerts its antimicrobial effects involves the inhibition of key enzymatic processes within microbial cells. The compound interferes with the synthesis of nucleic acids and proteins, leading to cell death.

Toxicity Profile

Despite its efficacy as an antimicrobial agent, this compound poses certain toxicity risks. It is classified as an irritant and has been associated with skin sensitization. Occupational exposure has led to allergic contact dermatitis in various industries including paint manufacturing and printing.

Table 2: Toxicological Data Summary

Toxicity ParameterValue
Acute ToxicityCategory 4 (harmful if swallowed)
Skin SensitizationPositive in human studies
Environmental ImpactHighly toxic to aquatic life

Case Study 1: Occupational Exposure

A study conducted among workers in the paint industry revealed that prolonged exposure to formulations containing this compound resulted in increased cases of dermatitis. The study highlighted the need for protective measures when handling products containing this compound.

Case Study 2: Efficacy in Water Treatment

In a controlled experiment assessing its efficacy as a biocide in water treatment facilities, the compound demonstrated a significant reduction in bacterial counts within a short exposure time. The results indicated that it could be effectively used for controlling microbial growth in water systems.

Regulatory Status

The use of this compound is regulated due to its potential health risks. Various safety assessments have been conducted to evaluate its impact on human health and the environment. Regulatory bodies have set limits on its concentration in consumer products to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(2-bromoethyl)-benzisothiazol-3-one 1,1-dioxide derivatives?

  • Methodology : Nucleophilic substitution reactions are commonly employed. For example, sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt) reacts with brominated reagents (e.g., 3-chlorophenacyl bromide) in anhydrous dimethylformamide (DMF) under reflux conditions. The reaction is monitored via TLC, and the product is isolated by precipitation in ice-cold water, followed by recrystallization from chloroform-methanol mixtures .
  • Key Considerations : Use of aprotic solvents (DMF) enhances nucleophilicity of saccharin derivatives. Strict control of reaction stoichiometry and temperature prevents side reactions (e.g., hydrolysis of the bromoethyl group).

Q. How is X-ray crystallography utilized to determine the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction (XRD) is performed to resolve bond lengths, angles, and non-classical interactions. For instance, the benzisothiazole ring system is nearly planar (mean deviation ≤ 0.04 Å), with dihedral angles between the benzisothiazole and substituent rings ranging from 67.85° to 74.43°, depending on substituents .
  • Data Analysis : Software like SHELXS/SHELXL refines structures using constraints for hydrogen atoms (C–H = 0.95–0.99 Å, Uiso = 1.2×Ueq(C)). Weak C–H⋯O interactions form supramolecular motifs (e.g., R22(10) or R22(16) ring patterns) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology : Enzyme inhibition assays (e.g., human mast cell tryptase) measure IC50 values via fluorometric or colorimetric methods. Compound libraries are screened at micromolar concentrations, with kinetic parameters (Ki, steady-state inhibition) determined using time-dependent inhibition studies .
  • Example : In the delayed-type hypersensitivity (DTH) mouse model, a 5% solution of a related benzisothiazole derivative reduced edema by 69%, demonstrating anti-inflammatory potential .

Advanced Research Questions

Q. How do substituents on the benzisothiazole core influence structure-activity relationships (SAR) in enzyme inhibition?

  • Analysis : Substituent polarity and steric effects critically modulate activity. For example:

  • Bromoethyl groups : Enhance electrophilicity, enabling covalent interactions with enzyme active sites (e.g., mechanism-based inhibition of tryptase) .
  • Methoxy vs. chloro substituents : Methoxy groups increase solubility but may reduce binding affinity compared to electron-withdrawing chloro groups .
    • Data Comparison : A 3-methoxyphenyl derivative (IC50 = 0.85 µM) showed reduced potency vs. a 3-chlorophenyl analog (IC50 = 0.1 µM), highlighting the role of electronic effects .

Q. What mechanistic insights have been derived from kinetic studies of enzyme inhibition?

  • Time-Dependent Inhibition : Compounds like (1,1-dioxido-3-oxo-benzisothiazol-2-yl)methyl benzoates exhibit biphasic kinetics: initial reversible binding (Ki = 345–465 nM) followed by covalent modification (steady-state Ki = 52–60 nM) .
  • Selectivity : High selectivity for tryptase (>40-fold vs. elastase, >100-fold vs. trypsin) is attributed to unique active-site interactions, validated via competitive assays .

Q. How can contradictions in bioactivity data across derivatives be resolved?

  • Statistical Approach : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (logP, dipole moments) with bioactivity. For example:

  • Steric hindrance : Bulky substituents (e.g., phenylprop-2-enyl) reduce activity due to poor fit in the enzyme pocket .
  • Crystallographic data : Dihedral angles >70° between the benzisothiazole and substituent rings correlate with reduced binding affinity .
    • Experimental Validation : Synchrotron-based XRD or mutagenesis studies can confirm hypothesized binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide

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